N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine
Overview
Description
“N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine” is a chemical compound with the molecular formula C7H8F3N3 and a molecular weight of 191.16 . It appears as a white to orange to green powder or crystal .
Molecular Structure Analysis
The InChI code for “N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine” is 1S/C7H8F3N3/c1-12-6-5(11)2-4(3-13-6)7(8,9)10/h2-3H,11H2,1H3,(H,12,13)
.
Physical And Chemical Properties Analysis
“N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine” is a solid at 20°C . It has a melting point of 106.0 to 110.0°C . It is soluble in methanol .
Scientific Research Applications
1. Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods : The synthesis and applications of TFMP and its derivatives involve various chemical reactions .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Synthesis of Crop-Protection Products
- Application : 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of TFMP, is used in the production of several crop-protection products .
- Methods : 2,3,5-DCTF can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
- Results : Of all the TFMP derivatives, 2,3,5-DCTF is in highest demand .
3. Synthesis of Metal-Organic Frameworks
- Application : Trifluoromethylpyridines are used in the synthesis of metal-organic frameworks (MOFs), which are compounds consisting of metal ions or clusters coordinated to organic ligands .
- Methods : The preparation of trifluoromethylpyridyllithiums, a derivative of trifluoromethylpyridines, is achieved via a metalation reaction .
- Results : The resulting MOFs have unique properties and are used in various applications, including gas storage, separation, and catalysis .
4. Pharmaceutical Applications
- Application : Ubrogepant, a derivative of trifluoromethylpyridines, is used for acute migraine with or without visual disturbances .
- Methods : The synthesis of Ubrogepant involves various chemical reactions .
- Results : Ubrogepant has been approved by the FDA for the treatment of migraines .
5. Intermediate in Chemical Reactions
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used as intermediates in various chemical reactions .
- Methods : The synthesis and applications of TFMP and its derivatives involve various chemical reactions .
- Results : The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety make TFMP derivatives valuable intermediates in chemical reactions .
6. Synthesis of Fluorinated Organic Chemicals
- Application : Trifluoromethylpyridines are used in the synthesis of fluorinated organic chemicals .
- Methods : The synthesis of fluorinated organic chemicals involves various chemical reactions .
- Results : The development of fluorinated organic chemicals is becoming an increasingly important research topic .
Safety And Hazards
“N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine” is classified as a warning substance. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin irritation occurs or eye irritation persists .
properties
IUPAC Name |
2-N-methyl-5-(trifluoromethyl)pyridine-2,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c1-12-6-5(11)2-4(3-13-6)7(8,9)10/h2-3H,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRUNZFXEAZVIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371029 | |
Record name | N~2~-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine | |
CAS RN |
172648-55-4 | |
Record name | N~2~-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-2-(methylamino)-5-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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